2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cyclohepta[b]thiophene core fused with a seven-membered carbocycle, substituted at the 2-position with a 3,4-dimethoxybenzamido group and at the 3-position with an N-methyl carboxamide.
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21-19(24)17-13-7-5-4-6-8-16(13)27-20(17)22-18(23)12-9-10-14(25-2)15(11-12)26-3/h9-11H,4-8H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNHGFWBYRFLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclohepta[b]thiophene core This can be achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or strong bases.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Its unique properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamido Group
- 3,4-Dimethylbenzamido Analog (ECHEMI, 2022): Replacing methoxy with methyl groups (C24H25N2O2S) increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- 4-Nitrobenzamido Ethyl Ester (): The nitro group (electron-withdrawing) increases electrophilicity, making the compound more reactive in nucleophilic environments. The ethyl ester (MW 388.4 g/mol) vs.
Variations in the Carboxamide Substituent
- N-(Pyridin-2-yl) Derivative () :
Substituting N-methyl with pyridin-2-yl introduces aromatic π-system interactions and hydrogen-bonding via the pyridine nitrogen. This modification (C24H25N3O4S, MW 452.16 g/mol) is associated with HIV-1 RNase H inhibition (IC50 ~0.8 µM), suggesting the pyridine moiety enhances target binding compared to N-methyl . - Molecular weight (C24H23ClN2O2S, ~451.0 g/mol) and logP (~4.1) suggest higher lipophilicity than the target compound, which may affect bioavailability .
Core Scaffold Modifications
- Cyclopenta[b]thiophene Analog () :
Reducing the ring size from seven-membered (cyclohepta) to five-membered (cyclopenta) increases ring strain but reduces conformational flexibility. The smaller scaffold (C17H18N2O3S, MW 330.4 g/mol) may limit interactions with larger enzyme pockets, though it retains antimicrobial activity . - Oxadiazole-Fused Derivative () :
Replacing the carboxamide with a 1,3,4-oxadiazol-2-amine introduces a rigid heterocycle, altering electronic properties (e.g., increased dipole moments). This modification (MW 235.3 g/mol) could shift activity toward kinase inhibition or nucleic acid binding .
Functional Group Impact on Bioactivity
- Methoxy vs. Methyl Groups : Methoxy groups (target compound) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition, while methyl groups () favor hydrophobic interactions in membrane-bound targets .
- N-Methyl vs. Aryl Carboxamides : N-methyl reduces steric hindrance and metabolic degradation but lacks the π-π stacking capability of aryl groups (e.g., pyridin-2-yl in ), which is crucial for binding aromatic residues in HIV RNase H .
Biological Activity
The compound 2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is part of a class of cyclohepta[b]thiophene derivatives that have garnered attention for their potential biological activity , particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohepta[b]thiophene core structure modified with a dimethoxybenzamide moiety. Its chemical formula can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 344.43 g/mol
Antiproliferative Effects
Research indicates that compounds featuring the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (renal cancer), and T47D (breast cancer).
- GI50 Values: The compound demonstrated submicromolar growth inhibition with GI50 values ranging from 0.36 to 2.27 μM across different cell lines .
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Cell Cycle Arrest: The compound induces G2/M phase arrest in A549 cells.
- Apoptosis Induction: Early apoptosis was observed alongside activation of caspases 3, 8, and 9.
- Inhibition of Tubulin Polymerization: Similar to known antimitotic agents like nocodazole, it disrupts microtubule dynamics crucial for mitosis .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the efficacy of the compound:
| Cell Line | GI50 (μM) | LC50 (μM) | Mechanism Observed |
|---|---|---|---|
| A549 | 0.36 | >10 | G2/M arrest and apoptosis |
| OVACAR-4 | 2.01 | >10 | Induction of caspase activity |
| T47D | 0.362 | >10 | Disruption of microtubule formation |
These results indicate that the compound is not only potent but also exhibits a favorable safety profile with minimal cytotoxicity at higher concentrations .
In Vivo Studies
Further validation was achieved through in vivo studies using a CT26 murine model:
- Tumor Growth Reduction: Compounds similar to this one showed significant tumor reduction compared to untreated controls.
- Dosage Regimen: Various dosages were tested to ascertain optimal therapeutic windows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
